molecular formula C14H12N2O4 B14009812 2-Pyridineethanol,2-(3-nitrobenzoate) CAS No. 6622-42-0

2-Pyridineethanol,2-(3-nitrobenzoate)

Cat. No.: B14009812
CAS No.: 6622-42-0
M. Wt: 272.26 g/mol
InChI Key: VITHPDHRVVZPFT-UHFFFAOYSA-N
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Description

2-Pyridineethanol,2-(3-nitrobenzoate) is a chemical compound with the molecular formula C12H10N2O4 It is a derivative of pyridineethanol, where the ethanol group is esterified with 3-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanol,2-(3-nitrobenzoate) typically involves the esterification of 2-pyridineethanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol,2-(3-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used.

    Reduction: Acidic or basic hydrolysis conditions can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Pyridineethanol,2-(3-aminobenzoate)

    Reduction: 2-Pyridineethanol and 3-nitrobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Pyridineethanol,2-(3-nitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridineethanol,2-(3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineethanol: Lacks the nitrobenzoate ester group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the pyridineethanol moiety, limiting its applications in coordination chemistry.

    2-(2-Hydroxyethyl)pyridine: Similar structure but without the nitro group, affecting its reactivity and applications.

Uniqueness

2-Pyridineethanol,2-(3-nitrobenzoate) is unique due to the presence of both the pyridine ring and the nitrobenzoate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

CAS No.

6622-42-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-pyridin-2-ylethyl 3-nitrobenzoate

InChI

InChI=1S/C14H12N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9H2

InChI Key

VITHPDHRVVZPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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